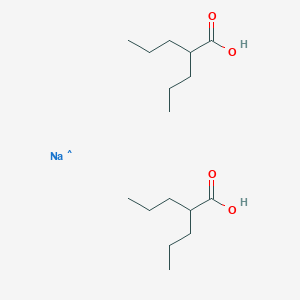
Ir(2-phq)2(acac)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Iridium(III) bis(2-phenylquinoline) acetylacetonate , commonly referred to as Ir(2-phq)2(acac) , is a phosphorescent iridium complex. This compound is widely recognized for its application in organic light-emitting diodes (OLEDs) due to its high phosphorescence quantum yields and relatively short triplet lifetime .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Iridium(III) bis(2-phenylquinoline) acetylacetonate typically involves a multi-step process:
Preparation of 2-Phenylquinoline (2-phq): This is achieved by reacting 2-chloroquinoline with phenylboronic acid in the presence of a palladium catalyst.
Formation of Iridium Chloride Dimer: The 2-phenylquinoline is then reacted with hydrated iridium trichloride in ethylene glycol monoethyl ether to form the iridium chloride dimer.
Final Complex Formation: The iridium chloride dimer is then reacted with acetylacetone under basic conditions to yield Iridium(III) bis(2-phenylquinoline) acetylacetonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis can further enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Iridium(III) bis(2-phenylquinoline) acetylacetonate can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, although such reactions are less common.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various ligands in the presence of a suitable catalyst and solvent.
Major Products:
Oxidation: Oxidized forms of the iridium complex.
Reduction: Reduced iridium species.
Substitution: New iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
Iridium(III) bis(2-phenylquinoline) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a dopant in OLEDs to enhance their efficiency and color purity.
Biology: Investigated for its potential use in bioimaging due to its phosphorescent properties.
Medicine: Explored for its potential in photodynamic therapy, where its phosphorescent properties can be utilized to generate reactive oxygen species to kill cancer cells.
Industry: Employed in the development of high-efficiency lighting and display technologies.
Mecanismo De Acción
The mechanism by which Iridium(III) bis(2-phenylquinoline) acetylacetonate exerts its effects is primarily through its phosphorescent properties. The compound undergoes intersystem crossing from the excited singlet state to the triplet state, facilitated by the heavy atom effect of iridium. This results in efficient phosphorescence, where the triplet state decays radiatively to the ground state, emitting light .
Comparación Con Compuestos Similares
Iridium(III) bis(1-phenylisoquinoline) acetylacetonate (Ir(piq)2(acac)): Similar in structure but with different ligands, leading to variations in emission properties.
Iridium(III) bis(2-phenylpyridine) acetylacetonate (Ir(ppy)2(acac)): Another phosphorescent iridium complex with different emission wavelengths.
Uniqueness: Iridium(III) bis(2-phenylquinoline) acetylacetonate is unique due to its specific ligand structure, which provides distinct photophysical properties. The 2-phenylquinoline ligand enhances the compound’s stability and phosphorescence efficiency, making it highly suitable for applications in OLEDs and other optoelectronic devices .
Propiedades
Fórmula molecular |
C39H30IrN4O2-2 |
|---|---|
Peso molecular |
778.9 g/mol |
Nombre IUPAC |
4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide |
InChI |
InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;; |
Clave InChI |
LVMYRWNQFBOYFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(aminomethyl)benzyl]-N,N-dipropylamine](/img/structure/B15198692.png)
![1-Propoxy-1H-benzo[d]imidazole](/img/structure/B15198700.png)
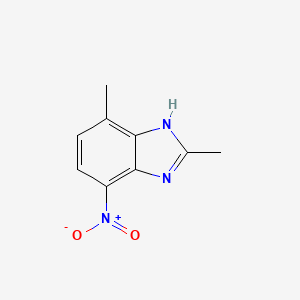
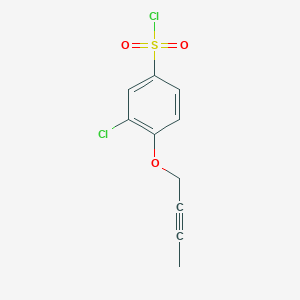
![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
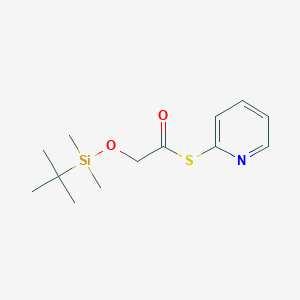
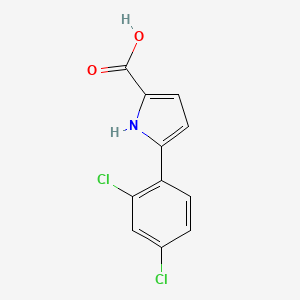
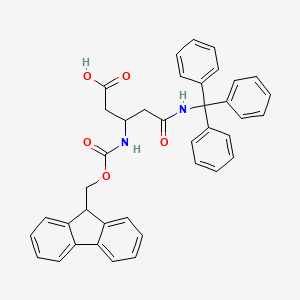
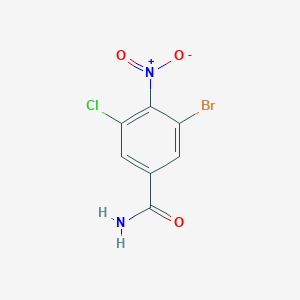
![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
